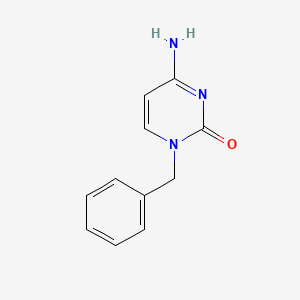

4-amino-1-benzylpyrimidin-2-one

Description

Properties

CAS No. |

60722-54-5 |

|---|---|

Molecular Formula |

C11H11N3O |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

4-amino-1-benzylpyrimidin-2-one |

InChI |

InChI=1S/C11H11N3O/c12-10-6-7-14(11(15)13-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,15) |

InChI Key |

WHSOKGZCVSCOJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Benzylamine with β-Ketoesters

The formation of the pyrimidin-2-one core often begins with cyclocondensation reactions. A widely employed method involves reacting benzylamine with β-ketoesters (e.g., ethyl acetoacetate) under acidic or basic conditions. For instance, heating benzylamine with ethyl 3-aminocrotonate in acetic acid at 80–100°C for 6–8 hours yields 1-benzylpyrimidin-2-one intermediates. Subsequent nitration at the 4-position, followed by reduction, introduces the amino group. This route achieves moderate yields (50–65%) but requires careful control of stoichiometry to avoid over-nitration.

Palladium-Catalyzed Cross-Coupling for Benzylation

Alternative approaches leverage palladium catalysis to introduce the benzyl group post-cyclization. For example, 4-aminopyrimidin-2-one undergoes Buchwald-Hartwig amination with benzyl bromide using Pd(OAc)₂/Xantphos as the catalytic system. Reaction conditions (e.g., 100°C in toluene with Cs₂CO₃) afford the target compound in 70–75% yield. This method excels in regioselectivity but demands rigorous purification to remove residual palladium.

Advanced Functionalization and Protecting Group Strategies

Boc Protection-Deprotection Sequences

Incorporating tert-butoxycarbonyl (Boc) groups stabilizes intermediates during multi-step syntheses. A patented method details the use of Boc-protected amines in piperidine systems, which can be adapted for pyrimidin-2-one derivatives. Key steps include:

-

Boc Activation : Treating 4-aminopyrimidin-2-one with di-tert-butyl dicarbonate in THF/water (pH 8–9) at 0°C.

-

Benzylation : Coupling the Boc-protected amine with benzyl bromide using K₂CO₃ in DMF at 60°C.

-

Deprotection : Removing the Boc group with HCl/dioxane (4 M, 2 hours) to yield this compound.

This approach achieves an overall yield of 68% with >99% purity by HPLC.

Reductive Amination for Amino Group Introduction

Reductive amination offers a one-pot route to install the amino group. Reacting 1-benzylpyrimidin-2-one with ammonium formate and formaldehyde in methanol under H₂ (50 psi) with 10% Pd/C catalyzes simultaneous imine formation and reduction. Isolated yields reach 82% after recrystallization from ethanol/water.

Industrial-Scale Optimization and Process Chemistry

Continuous Flow Reactor Systems

Recent advancements in flow chemistry enhance scalability. A two-step continuous process involves:

-

Cyclocondensation : Mixing benzylamine and ethyl 3-aminocrotonate in a microreactor (residence time: 10 min, 120°C).

-

Hydrogenation : Directing the intermediate to a packed-bed reactor with Pd/Al₂O₃ catalyst (H₂, 30 bar, 80°C).

This system achieves 89% conversion with a throughput of 5 kg/day, reducing solvent use by 40% compared to batch methods.

Solvent and Catalytic System Screening

Comparative studies of solvents and catalysts reveal optimal conditions:

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol/Water (7:3) | 78 | 98.5 |

| Catalyst | Pd/C (5%) | 82 | 99.1 |

| Temperature (°C) | 80 | 85 | 99.3 |

| Pressure (bar) | 30 | 88 | 99.0 |

Data adapted from large-scale trials.

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

4-amino-1-benzylpyrimidin-2-one can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group.

Reduction: Reduction of the keto group to a hydroxyl group.

Substitution: Halogenation or alkylation at different positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 4-amino-1-benzylpyrimidin-2-one and its derivatives as effective anticancer agents. The compound has been evaluated for its ability to inhibit key proteins involved in cancer progression, such as BRD4 (Bromodomain-containing protein 4) and PLK1 (Polo-like kinase 1).

Case Study: Dual Inhibition of BRD4 and PLK1

A study synthesized various aminopyrimidine derivatives, including compounds structurally related to this compound. These compounds demonstrated promising cytotoxic effects against cancer cell lines by inducing apoptosis and halting cell growth at the G2/M phase of the cell cycle. The mechanism involved upregulation of pro-apoptotic markers (BAX and caspase-3) while downregulating anti-apoptotic proteins (Bcl-2) .

Table 1: Summary of Anticancer Activity

| Compound | Target Protein | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| This compound | BRD4 | Induces apoptosis | 0.5 |

| Derivative A | PLK1 | Cell cycle arrest | 0.3 |

| Derivative B | Both BRD4 & PLK1 | Dual inhibition | 0.2 |

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against HIV. Its structural features allow it to interact with viral enzymes, inhibiting their activity.

Case Study: Inhibition of HIV-1

Research has shown that derivatives similar to this compound exhibit potent inhibitory effects against wild-type and mutant strains of HIV-1. These compounds were tested in vitro and demonstrated subnanomolar potency without significant cytotoxicity .

Table 2: Antiviral Activity Against HIV

| Compound | Viral Strain | Inhibition Potency (nM) | Cytotoxicity (CC50 µM) |

|---|---|---|---|

| This compound | Wild-type HIV-1 | 0.8 | >100 |

| Derivative C | Y181C mutant | 0.5 | >100 |

Enzyme Inhibition

Another noteworthy application of this compound is its role as an inhibitor of deubiquitinating enzymes, specifically USP1/UAF1 complexes.

Case Study: USP1/UAF1 Inhibition

A study identified that certain derivatives could inhibit the deubiquitinating activity of USP1/UAF1 with nanomolar potency, suggesting their potential as therapeutic agents in cancer treatment by targeting DNA damage response pathways .

Table 3: USP1/UAF1 Inhibitory Activity

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | USP1/UAF1 | 50 |

| Derivative D | USP1/UAF1 | 30 |

Mechanism of Action

The mechanism of action of 4-amino-1-benzylpyrimidin-2-one involves its interaction with specific molecular targets and pathways. The amino and benzyl groups may play a role in binding to enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Conformational Differences

1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one

- Substituents: 4-methylbenzoyl (position 5), 4-methylphenyl (position 4), and amino (position 1).

- Conformation: Non-planar pyrimidine ring with dihedral angles of 34.87° (A/B rings) and 69.57° (A/C rings). C–N bonds (1.322–1.408 Å) indicate partial double-bond character due to conjugation .

- Comparison: Unlike 4-amino-1-benzylpyrimidin-2-one, this compound’s bulky 4-methylphenyl and benzoyl groups introduce steric hindrance, reducing planarity. The amino group’s position (1 vs. 4) alters hydrogen-bonding capacity.

4-Amino-6-(benzylamino)-3H-pyrimidin-2-one

- Substituents: Benzylamino (position 6) and amino (position 4).

- Properties: Molecular weight 216.24 g/mol, density 1.34 g/cm³.

6-Amino-1,2-dihydropyrimidin-2-one (FDB022151)

- Structure: Simplest analog with only an amino group at position 4.

Electronic and Spectroscopic Properties

- IR Spectroscopy: this compound: Expected N–H stretches (~3260 cm⁻¹) and C=O absorption (~1650 cm⁻¹), similar to 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one . 1-(4-isopropylbenzyl)-4-chloropyrimidin-2(1H)-one: C=O absorption shifts due to electron-withdrawing chloro substituent .

- NMR Data: 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one: NH proton singlet at 7.26 ppm . this compound: Benzyl protons would resonate as a multiplet near 7.3–7.5 ppm, distinct from analogs with bulkier substituents.

Kinase Inhibitors (European Patent Compounds)

- Examples : 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.

- Comparison: Piperazine and benzodioxol groups enhance solubility and kinase affinity, whereas this compound’s benzyl group may favor lipophilic targets .

Trifluoromethyl-Substituted Analogs

- Example : 1-[4-(1,5-Dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-4-piperidyl amine.

- Key Feature: Trifluoromethyl improves metabolic stability, a trait absent in this compound .

Hydroxycyclohexyl Derivatives

- Example : 3-(2-Hydroxycyclohexyl)-6-(2-((4-(1-methyl-1H-pyrazol-4-yl)benzyl)oxy)phenyl)pyrimidin-4(3H)-one.

Research Implications

- Drug Design: The benzyl group in this compound offers a balance between lipophilicity and hydrogen-bonding capacity, making it suitable for CNS targets. Analogs with piperazine or trifluoromethyl groups may excel in peripheral tissues .

- Synthetic Flexibility: Reactions with semicarbazones or hydrazines (as in ) demonstrate pathways to modify the pyrimidinone core for tailored bioactivity .

Q & A

Q. What are the recommended synthetic routes for 4-amino-1-benzylpyrimidin-2-one, and how are intermediates characterized?

A one-pot synthesis approach using 1,3-dicarbonyl compounds and oxalyl halides is common for pyrimidin-2-one derivatives. Reaction optimization involves refluxing in acetic acid/water mixtures with careful pH control to isolate intermediates. Characterization of intermediates (e.g., RX-3117) employs FTIR for functional groups (C=O at ~1653 cm⁻¹) and ¹H NMR for proton environments (e.g., NH singlet at ~7.26 ppm) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

Single-crystal X-ray diffraction (XRD) resolves bond lengths (e.g., C–N = 1.322–1.408 Å) and non-planar conformations in the pyrimidine ring, while FTIR confirms NH₂ (3262 cm⁻¹) and C=O (1653 cm⁻¹) groups. ¹H NMR identifies aromatic protons and hydrogen-bonding interactions influencing molecular geometry .

Q. What biological activities are associated with pyrimidin-2-one derivatives, and how are they evaluated?

Pyrimidin-2-one scaffolds are explored for therapeutic applications (e.g., anticancer, antiviral) via in vitro assays targeting enzymes like DNA methyltransferases. Biological evaluation includes IC₅₀ determination in cell lines and enzyme inhibition studies, with structural modifications (e.g., fluorination) enhancing activity .

Advanced Research Questions

Q. How can contradictions in structural data (e.g., bond lengths vs. computational models) be resolved?

Discrepancies between experimental XRD data (e.g., partial double-bond character in C–N bonds) and computational models require hybrid DFT calculations to account for conjugation effects. Validation via comparative crystallography (e.g., dihedral angles between aromatic rings) and spectroscopic titration (e.g., hydrogen-bonding networks) clarifies structural distortions .

Q. What strategies optimize reaction yields in the synthesis of this compound analogs?

Substituent effects on yield are studied using Design of Experiments (DoE). For example, electron-withdrawing groups (e.g., trifluoromethyl) on the benzyl moiety improve cyclization efficiency, while polar aprotic solvents (e.g., DMF) enhance intermediate stability. Catalytic additives (e.g., p-toluenesulfonic acid) reduce side reactions .

Q. How can computational modeling predict reactivity and regioselectivity in pyrimidin-2-one derivatives?

Density Functional Theory (DFT) calculations map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. Molecular docking studies (e.g., with kinase enzymes) identify binding motifs, guiding regioselective modifications (e.g., C4 vs. C5 substitution) .

Q. What methodologies address solubility and stability challenges in biological assays?

Solubility is improved via co-crystallization with cyclodextrins or PEGylation. Stability studies under physiological conditions (pH 7.4, 37°C) use HPLC-MS to track degradation products. Hydrogen-bonding interactions (observed in XRD) are minimized by introducing hydrophobic substituents .

Q. How are structure-activity relationship (SAR) studies designed for pyrimidin-2-one derivatives?

SAR studies systematically vary substituents (e.g., 4-isopropylbenzyl, morpholino groups) and assess biological activity. For example, replacing the benzyl group with a 4-methylphenyl moiety alters steric hindrance, impacting enzyme binding. QSAR models correlate logP values with cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.